Structural Differentiation: Benzyl Protection Defines an Ezetimibe Impurity and Intermediate
Cholesterol absorption inhibitor 1 is unequivocally defined by the presence of a benzyl ether protecting group on the 4-phenyl ring, a feature absent in Ezetimibe [1]. Ezetimibe (CAS 163222-33-1) contains a free phenol at this position, which is essential for its primary pharmacological activity and subsequent glucuronidation to its active metabolite . This structural modification in Cholesterol absorption inhibitor 1 (also designated as Keto Benzylated Ezetimibe) alters the molecular formula from Ezetimibe's C24H21F2NO3 (MW 409.4) to C31H25F2NO3 (MW 497.53) . This precise difference is the basis for its identification as Ezetimibe Impurity 6 in regulatory and quality control contexts [2].
| Evidence Dimension | Molecular Structure and Weight |
|---|---|
| Target Compound Data | C31H25F2NO3, MW 497.53, contains a 4-benzyloxyphenyl moiety |
| Comparator Or Baseline | Ezetimibe: C24H21F2NO3, MW 409.4, contains a 4-hydroxyphenyl moiety |
| Quantified Difference | Difference in MW = +88.13 Da; difference in formula = +C7H4O |
| Conditions | Based on published chemical structures and IUPAC nomenclature |
Why This Matters
This structural distinction is essential for laboratories requiring a specific impurity standard for HPLC method validation or for researchers studying the SAR of 2-azetidinones where the 4-phenol modification is a key variable.
- [1] Veeprho. Ezetimibe Impurity 6 (Keto Benzylated Ezetimibe). View Source
- [2] SynZeal. Ezetimibe Impurity 6. Cat. No. SZ-E020006. View Source
